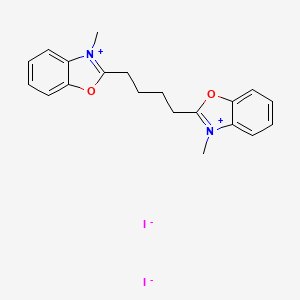
2,2'-(Butane-1,4-diyl)bis(3-methyl-1,3-benzoxazol-3-ium) diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-(Butane-1,4-diyl)bis(3-methyl-1,3-benzoxazol-3-ium) diiodide is a chemical compound with a complex structure, consisting of two 3-methyl-1,3-benzoxazol-3-ium units connected by a butane-1,4-diyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process involving the reaction of 3-methyl-1,3-benzoxazolium iodide with 1,4-butanediol. The reaction typically requires heating under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of 2,2'-(Butane-1,4-diyl)bis(3-methyl-1,3-benzoxazol-3-ium) diiodide involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization, to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodide-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology: In biological research, 2,2'-(Butane-1,4-diyl)bis(3-methyl-1,3-benzoxazol-3-ium) diiodide can be used as a fluorescent probe for imaging and studying cellular processes. Its ability to bind to specific biomolecules makes it a valuable tool in biochemistry.
Medicine: In the medical field, this compound has potential applications in drug development. Its ability to interact with biological targets can be exploited to create new therapeutic agents for various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as conductive polymers and coatings. Its unique properties make it suitable for applications requiring high stability and performance.
Mécanisme D'action
The mechanism by which 2,2'-(Butane-1,4-diyl)bis(3-methyl-1,3-benzoxazol-3-ium) diiodide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,2'-(Butane-1,4-diyl)bis(1H-benzimidazole-2,1-diyl)diacetic acid
2,2'-(Butane-1,4-diyl)bis(5-carboxy-1H-imidazole-4-carboxylato)-cadmium (II) monohydrate
Uniqueness: 2,2'-(Butane-1,4-diyl)bis(3-methyl-1,3-benzoxazol-3-ium) diiodide stands out due to its specific structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential use in different fields highlight its versatility and importance.
Propriétés
Numéro CAS |
654638-56-9 |
|---|---|
Formule moléculaire |
C20H22I2N2O2 |
Poids moléculaire |
576.2 g/mol |
Nom IUPAC |
3-methyl-2-[4-(3-methyl-1,3-benzoxazol-3-ium-2-yl)butyl]-1,3-benzoxazol-3-ium;diiodide |
InChI |
InChI=1S/C20H22N2O2.2HI/c1-21-15-9-3-5-11-17(15)23-19(21)13-7-8-14-20-22(2)16-10-4-6-12-18(16)24-20;;/h3-6,9-12H,7-8,13-14H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
HRQULYGTEXNPBL-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1=C(OC2=CC=CC=C21)CCCCC3=[N+](C4=CC=CC=C4O3)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


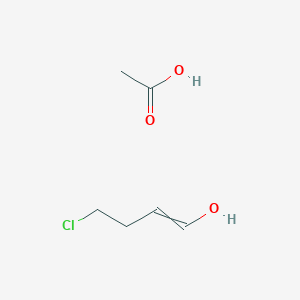
![2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine](/img/structure/B15159467.png)
![9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one](/img/structure/B15159471.png)
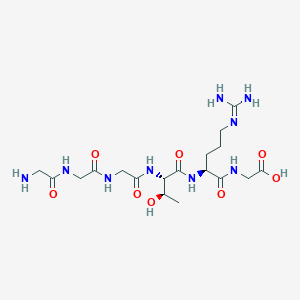
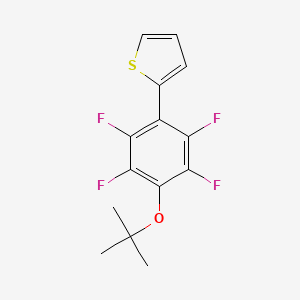
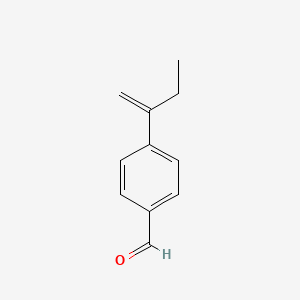
![1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene](/img/structure/B15159499.png)
![N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B15159510.png)
![2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B15159513.png)
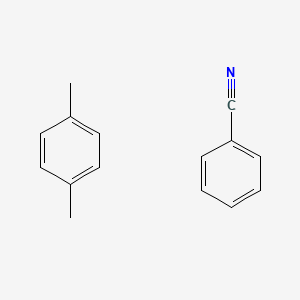
![6H-Dibenzo[c,h]chromen-6-one](/img/structure/B15159523.png)
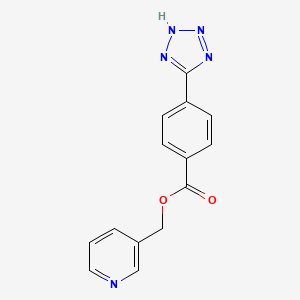
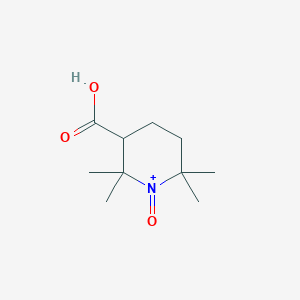
![4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one](/img/structure/B15159548.png)
